1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 220343-45-3
VCID: VC11514487
InChI: InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-10-12(9-13)7-6-8-12/h9H,6-8,10H2,1-5H3
SMILES:
Molecular Formula: C12H24O2Si
Molecular Weight: 228.40 g/mol

1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde

CAS No.: 220343-45-3

Cat. No.: VC11514487

Molecular Formula: C12H24O2Si

Molecular Weight: 228.40 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde - 220343-45-3

Specification

CAS No. 220343-45-3
Molecular Formula C12H24O2Si
Molecular Weight 228.40 g/mol
IUPAC Name 1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carbaldehyde
Standard InChI InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-10-12(9-13)7-6-8-12/h9H,6-8,10H2,1-5H3
Standard InChI Key WBBTUYYDUQNZDE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1(CCC1)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with both a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group and an aldehyde functional group. Its molecular formula is C₁₂H₂₄O₂Si, with a molecular weight of 228.40 g/mol. The TBDMS group confers steric bulk and stability, while the aldehyde enables diverse reactivity in nucleophilic additions and cycloadditions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number220343-45-3
IUPAC Name1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carbaldehyde
Molecular FormulaC₁₂H₂₄O₂Si
Molecular Weight228.40 g/mol
Canonical SMILESCC(C)(C)Si(C)OCC1(CCC1)C=O
Purity≥95%

Spectroscopic and Computational Insights

  • NMR Spectroscopy: The aldehyde proton resonates near δ 9.5–10.0 ppm (¹H NMR), while the cyclobutane protons appear as complex multiplet signals between δ 1.5–3.0 ppm due to ring strain .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-C vibrations) confirm functional group presence.

  • Computational Studies: Density functional theory (DFT) calculations predict a puckered cyclobutane ring with dihedral angles of ~35°, contributing to heightened reactivity .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step strategy:

  • Protection of Hydroxymethylcyclobutane: Reaction of 1-(hydroxymethyl)cyclobutane-1-carbaldehyde with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding the TBDMS-protected intermediate .

  • Oxidation or Functional Group Interconversion: Selective oxidation of primary alcohols (if present) to aldehydes using reagents like pyridinium chlorochromate (PCC) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1TBDMSCl, imidazole, DMF, 0°C → RT85%
2PCC, CH₂Cl₂, 4Å MS, 12 h78%

Challenges and Solutions

  • Steric Hindrance: The TBDMS group impedes reactions at the hydroxymethyl site. Microwave-assisted synthesis has been employed to enhance reaction rates .

  • Aldehyde Stability: Storage under inert atmosphere (Ar/N₂) at −20°C prevents oxidation to carboxylic acids.

Applications in Organic Synthesis

Building Block for Heterocycles

The aldehyde group participates in cyclocondensation reactions to form pyrroles and pyridines. For example, reaction with primary amines yields Schiff bases, which undergo electrocyclic ring-opening to access azepines .

Natural Product Synthesis

The compound serves as a precursor to cyclobutane-containing terpenoids. In a 2023 study, it was used to synthesize the cyclobutane core of scopariusin derivatives via photoinduced [2+2] cycloaddition .

Material Science Applications

Its rigid cyclobutane framework has been explored in polymer cross-linking agents to enhance thermal stability in silicones.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

A 2024 report described enantioselective synthesis using chiral N,N′-dioxide-Zn(II) catalysts, achieving 92% ee for (R)-configured products .

Photopharmacology Applications

The cyclobutane ring’s strain enables light-triggered drug release mechanisms, with ongoing research into targeted cancer therapies .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has reduced reaction times from hours to minutes, improving scalability .

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